molecular formula C13H23NO5 B13989599 3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid

3-Tert-butoxycarbonylamino-4-cyclobutyl-2-hydroxy-butyric acid

Cat. No.: B13989599
M. Wt: 273.33 g/mol
InChI Key: QUBSLWZKTXHFBF-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions and efficient production of the desired compound . The use of flow chemistry techniques can enhance the yield and purity of the product while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Regeneration of the hydroxyl group

    Substitution: Removal of the Boc group to yield the free amine

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid involves the cleavage of the Boc group under acidic conditions. The Boc group is protonated, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the formation of the free amine . This process is crucial for the subsequent reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)-4-cyclobutyl-2-hydroxybutanoic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, offering advantages in terms of stability and reactivity compared to other Boc-protected amino acids.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-9(10(15)11(16)17)7-8-5-4-6-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

QUBSLWZKTXHFBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)O)O

Origin of Product

United States

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